2'-Bromo-3',5'-difluorophenacyl bromide
Overview
Description
2’-Bromo-3’,5’-difluorophenacyl bromide is an organic compound with the molecular formula C8H5BrF2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’,5’-difluorophenacyl bromide typically involves the bromination of 3’,5’-difluoroacetophenone. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-3’,5’-difluorophenacyl bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This approach minimizes the risk of side reactions and enhances the scalability of the process .
Types of Reactions:
Substitution Reactions: 2’-Bromo-3’,5’-difluorophenacyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 2’-Bromo-3’,5’-difluorophenacyl bromide can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products:
- Substitution reactions yield various substituted phenacyl derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
2’-Bromo-3’,5’-difluorophenacyl bromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Bromo-3’,5’-difluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine substituents on the phenyl ring influence the electron density, making the compound highly reactive in substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .
Comparison with Similar Compounds
2’-Bromo-5’-fluoroacetophenone: Similar structure but with only one fluorine atom, leading to different reactivity and applications.
3,5-Difluorobenzyl bromide: Lacks the acetophenone moiety, used in different synthetic applications.
4-Bromo-3,5-difluoroanisole: Contains a methoxy group, used in the synthesis of kinase inhibitors.
Uniqueness: 2’-Bromo-3’,5’-difluorophenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-3,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-7(13)5-1-4(11)2-6(12)8(5)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDHFSGLDLASEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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